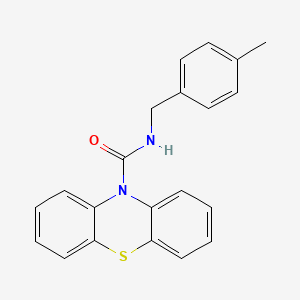![molecular formula C14H8Cl2N2O2S2 B5532538 3-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5532538.png)
3-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiazolidinone derivatives involves the condensation of appropriate aldehydes with thiourea or thioamides, leading to various substitutions at the thiazolidinone core. Chandrappa et al. (2009) and Rajanarendar et al. (2009) provide insights into the synthesis mechanisms of similar compounds, highlighting the importance of the furan and dichlorophenyl components in contributing to the compounds' biological activities. These studies emphasize the role of electron-donating groups and the positioning of substituents in enhancing anticancer properties (Chandrappa et al., 2009) (Rajanarendar et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives, including the target compound, can be analyzed through spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques confirm the presence of specific functional groups and the overall molecular framework. The structure-activity relationship (SAR) studies reveal that the presence of the furan ring and dichlorophenyl group significantly influences the biological activity of these compounds by affecting their interaction with biological targets (Uwabagira & Sarojini, 2019).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, including cyclocondensation, nucleophilic addition, and substitution reactions, which allow for the introduction of different substituents at the thiazolidinone ring. These reactions are crucial for modifying the chemical properties of thiazolidinones to enhance their biological activity and pharmacokinetic profiles. The reactivity of thiazolidinones is significantly influenced by the electronic nature of substituents, where electron-donating groups can enhance the reactivity of the thiazolidinone core (Shelke et al., 2012).
Physical Properties Analysis
The physical properties of thiazolidinones, including solubility, melting point, and crystal structure, are determined by their molecular structure. The introduction of specific groups like the furan moiety and dichlorophenyl group can influence these properties, affecting the compound's solubility and stability. X-ray crystallography studies provide insights into the crystal structure of these compounds, revealing how intermolecular interactions influence their solid-state properties (Wan et al., 2007).
Chemical Properties Analysis
The chemical properties of thiazolidinones are characterized by their ability to engage in hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions are crucial for the biological activity of thiazolidinones, as they influence the binding of these compounds to biological targets. Studies on similar compounds have shown that modifications to the thiazolidinone core can significantly alter their chemical properties, enabling the design of compounds with desired biological activities (Delgado et al., 2005).
properties
IUPAC Name |
3-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2S2/c15-8-1-3-10(11(16)5-8)12-4-2-9(20-12)6-17-18-13(19)7-22-14(18)21/h1-6H,7H2/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDUCQMIZYPTRU-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=S)S1)/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-propyl-3-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5532457.png)
![2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5532463.png)
![1-cyclopentyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5532477.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5532480.png)

![1-[3-(benzoylthio)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B5532493.png)

![1-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5532498.png)
![3-[(4-methoxyphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5532504.png)
![1-allyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5532509.png)
![7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532513.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[6-(methoxymethyl)-4-pyrimidinyl]-3-pyrrolidinyl}-1-propanesulfonamide hydrochloride](/img/structure/B5532537.png)
![N'-(5-bromo-2-methoxybenzylidene)-2-[(1-bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B5532544.png)